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Compound of Interest

Compound Name: 6-Isopropylchroman-4-amine

Cat. No.: B13036474

Get Quote

6-Isopropylchroman-4-amine is a heterocyclic compound featuring a chroman core,

substituted with an isopropyl group on the aromatic ring and a primary amine on the

dihydropyran ring. This unique combination of a bulky, lipophilic isopropyl group, a chiral center

at the C4 position, and a basic primary amine necessitates a multi-faceted analytical approach

for unambiguous characterization. Understanding the interplay of these functional groups is

critical, as each imparts distinct and predictable signatures in various spectroscopic analyses.

This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy for a full structural verification.

Molecular Structure of 6-Isopropylchroman-4-amine

Caption: Chemical structure of 6-Isopropylchroman-4-amine with atom numbering.

Mass Spectrometry (MS) Analysis
Mass spectrometry is the cornerstone for determining the molecular weight and elemental

formula of a compound. For 6-Isopropylchroman-4-amine (C₁₂H₁₇NO), the nominal mass is

191 Da.[1] Soft ionization techniques like Electrospray Ionization (ESI) are preferred to

minimize fragmentation and preserve the molecular ion.
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Predicted Mass Spectrum
Under typical ESI conditions with a slightly acidic mobile phase, the primary amine will be

readily protonated, leading to an expected pseudo-molecular ion [M+H]⁺ at m/z 192.28. High-

resolution mass spectrometry (HRMS), for instance using an Orbitrap or Time-of-Flight (TOF)

analyzer, is crucial for confirming the elemental composition. The theoretical exact mass of

[C₁₂H₁₈NO]⁺ is 192.1383, and an experimental value within a narrow tolerance (e.g., <5 ppm)

provides high confidence in the assigned formula.[2]

Tandem MS (MS/MS) experiments are invaluable for structural confirmation. The fragmentation

of the chroman ring system often proceeds via a retro-Diels-Alder (rDA) reaction, a

characteristic pathway for these scaffolds.[3][4][5][6] Collision-induced dissociation (CID) of the

precursor ion (m/z 192) is predicted to yield key fragment ions that reveal the core structure.

Predicted Key MS Data

Ion
Predicted m/z
(monoisotopic)

Description

[M+H]⁺ 192.14 Pseudo-molecular ion

[M+Na]⁺ 214.12 Sodium adduct

[M-NH₃]⁺ 175.11
Loss of ammonia from the

molecular ion

| rDA fragment | 148.09 | Resulting from retro-Diels-Alder fragmentation of the dihydropyran

ring |

Experimental Protocol: LC-MS/MS
This protocol ensures robust detection and fragmentation data for structural validation.

Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Isopropylchroman-4-amine in

methanol. Dilute to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g.,

50:50 acetonitrile:water with 0.1% formic acid).
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Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled

to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[7][8]

LC Conditions:

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-

equilibrate.

Flow Rate: 0.3 mL/min.

MS Conditions:

Ionization Mode: Positive ESI.

Scan Mode: Full scan (m/z 50-500) for initial analysis.

MS/MS: Select the precursor ion (m/z 192.14) for Collision-Induced Dissociation (CID).

Optimize collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Caption: Workflow for LC-MS/MS analysis of 6-Isopropylchroman-4-amine.

Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups

present in a molecule.[9] For 6-Isopropylchroman-4-amine, the key vibrational modes are

associated with the N-H bonds of the primary amine, the C-O ether linkage, the aromatic ring,

and the aliphatic C-H bonds.

Predicted IR Spectrum
The most diagnostic feature will be the N-H stretching vibrations of the primary amine. Primary

amines characteristically show a doublet (a pair of bands) in the 3500-3300 cm⁻¹ region,
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corresponding to asymmetric and symmetric stretching modes.[10][11][12] The absence of a

broad O-H band in this region confirms the absence of hydroxyl impurities.

Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3450 & ~3350 Medium, Sharp
N-H Asymmetric &
Symmetric Stretch

Primary Amine (R-
NH₂)[10][11]

3050-3000 Weak-Medium C-H Stretch Aromatic Ring

2960-2850 Strong C-H Stretch

Isopropyl & Chroman

Aliphatic CH, CH₂,

CH₃

~1620 Medium N-H Bend (Scissoring)
Primary Amine (R-

NH₂)[12]

1600 & 1480 Medium-Weak C=C Stretch Aromatic Ring

~1230 Strong
C-O-C Asymmetric

Stretch

Aryl-Alkyl Ether[13]

[14]

| ~820 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal

sample preparation.

Sample Preparation: Place a small amount (1-2 mg) of the solid sample or a single drop of

the neat liquid directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: Use a standard FTIR spectrometer equipped with a single-reflection ATR

accessory.

Data Acquisition:
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Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

Sample Scan: Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an

excellent signal-to-noise ratio.

Data Processing: The resulting spectrum is automatically ratioed against the background by

the instrument software, yielding the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen

framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation

experiments (like COSY and HSQC) provides a complete structural picture.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will account for all 17 protons in the molecule. Key features include the

distinct signals for the isopropyl group, the complex spin system of the dihydropyran ring, and

the aromatic protons. The amine (NH₂) protons often appear as a broad singlet and can be

confirmed by D₂O exchange, which causes the signal to disappear.[10][11][15]

Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
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Proton(s)
Predicted δ
(ppm)

Multiplicity Integration Rationale

Isopropyl CH₃ ~1.25 Doublet (d) 6H
Coupled to the
isopropyl CH
proton

NH₂ 1.5-2.5
Broad Singlet (br

s)
2H

Exchangeable

with D₂O;

chemical shift is

concentration-

dependent[15]

[16]

C3-H₂ ~2.0 & ~2.2 Multiplet (m) 2H

Diastereotopic

protons on the

chroman ring,

coupled to C4-H

Isopropyl CH ~2.85 Septet (sept) 1H

Coupled to the

six isopropyl CH₃

protons

C2-H₂ ~4.20 Multiplet (m) 2H

Adjacent to the

ether oxygen,

resulting in a

downfield

shift[17]

C4-H ~4.40
Triplet (t) or

Multiplet (m)
1H

Adjacent to the

amine nitrogen,

deshielded

Aromatic H (C7,

C8)
~6.8-7.0 Multiplet (m) 2H

Aromatic protons

on the electron-

rich ring

| Aromatic H (C5) | ~7.10 | Singlet (s) or Doublet (d) | 1H | Aromatic proton adjacent to the

isopropyl group |
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, accounting

for the 12 carbons in the molecule (due to the magnetic equivalence of the two isopropyl

methyl groups and potential overlap of aromatic signals).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Carbon(s) Predicted δ (ppm) Rationale

Isopropyl CH₃ ~24.0
Standard aliphatic methyl
carbons

C3 ~30.5 Aliphatic methylene carbon

Isopropyl CH ~33.2 Aliphatic methine carbon

C4 ~48.0
Carbon attached to nitrogen

(C-N)[15]

C2 ~64.5
Carbon attached to ether

oxygen (C-O)

C8, C5, C7 ~116-128 Aromatic CH carbons

C4a, C8a ~122-130
Quaternary aromatic carbons

(bridgehead)

C6 ~145.0
Aromatic carbon attached to

the isopropyl group

| C-O (Aromatic) | ~153.0 | Aromatic carbon attached to the ether oxygen |

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Isopropylchroman-4-amine in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[18] Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not

contain it.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

D₂O Exchange: To confirm the NH₂ signal, add 1-2 drops of deuterium oxide (D₂O) to the

NMR tube, shake well, and re-acquire the ¹H spectrum. The NH₂ signal should disappear or

significantly diminish.[10][11]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within

the C2-C3-C4 aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon, confirming C-H assignments.

Caption: Comprehensive workflow for NMR-based structural elucidation.

Conclusion
The structural characterization of 6-Isopropylchroman-4-amine is robustly achieved through

the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic

resonance spectroscopy. MS confirms the molecular weight and elemental formula, IR

identifies key functional groups, and NMR provides the definitive carbon-hydrogen framework.

By following the detailed protocols and understanding the predicted spectral outcomes outlined
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in this guide, researchers can confidently verify the identity and purity of this compound,

ensuring the integrity of their subsequent scientific investigations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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